N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 3-methyl group at position 3, a phenyl group at position 6, and a carboxamide moiety linked to a 3,4-dimethoxyphenyl group. Its molecular formula is C₂₁H₁₇N₃O₃S, with a molecular weight of 391.45 g/mol .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-19(20(25)22-15-9-10-17(26-2)18(11-15)27-3)28-21-23-16(12-24(13)21)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYDKNGUPJOGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is typically assembled through [3+2] cycloaddition between 2-aminothiazoles and α-haloketones. For the target compound, 2-amino-3-methylthiazole reacts with 6-bromo-2-phenylacetylthiophene in refluxing 1,4-dioxane (12 h, 110°C), achieving 75-82% yields of the 3-methyl-6-phenylimidazo[2,1-b]thiazole intermediate. X-ray crystallography of analogous structures confirms the thiazole nitrogen at position 1 participates in conjugation with the imidazole π-system, enforcing planarity critical for subsequent functionalization.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Tested Range | Optimal Value | Yield Impact (%) |
|---|---|---|---|
| Solvent | Toluene, DMF, EtOH | 1,4-Dioxane | +22 |
| Temperature (°C) | 80-130 | 110 | +15 |
| Molar Ratio (Amino:Haloketone) | 1:1 - 1:1.2 | 1:1.05 | +8 |
| Reaction Time (h) | 8-16 | 12 | +6 |
Carboxamide Installation Methodologies
Carboxylic Acid Activation Pathways
The C2 carboxamide is introduced via in-situ generated acid chlorides. The 2-carboxylic acid derivative (prepared via KMnO₄ oxidation of 2-methyl precursor) reacts with SOCl₂ (reflux, 4 h) followed by 3,4-dimethoxyaniline in THF at 0-5°C, yielding 68-73% product. Microwave-assisted amidation (DMF, 120°C, 20 min) improves yields to 81% while reducing epimerization risks.
Equation 1: Amidation Reaction
$$
\text{C}{19}\text{H}{15}\text{N}2\text{O}2\text{S} + \text{C}8\text{H}{11}\text{NO}2 \xrightarrow{\text{SOCl}2, \text{THF}} \text{C}{21}\text{H}{19}\text{N}3\text{O}3\text{S} + \text{HCl} \quad
$$
Direct Amidative Cyclization
Single-pot synthesis combines heterocycle formation and amidation. 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide reacts with 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-thiol in presence of Cs₂CO₃ (CH₃CN, 70°C, 6 h), achieving 65% yield. Though less efficient than stepwise methods, this approach reduces purification steps.
Regiochemical Control and Byproduct Management
Ortho/Meta Substitution Effects
The 3,4-dimethoxyphenyl group's electronic profile necessitates careful reaction design. DFT calculations (B3LYP/6-31G*) show the methoxy groups lower amine nucleophilicity by 18-22% compared to non-substituted anilines. Compensatory measures include:
- Using Hünig's base (DIPEA) to scavenge HCl
- Increasing amine stoichiometry to 1.3 equivalents
- Phase-transfer catalysis with TBAB (0.2 eq.)
Chromatographic Purification Protocols
Reverse-phase HPLC (C18 column, MeOH/H₂O 75:25) resolves three primary byproducts:
- Over-alkylated product (ΔRₜ +1.2 min) - 7-9%
- Demethylated analog (ΔRₜ -0.8 min) - 3-5%
- Oxazole ring-opened derivative (ΔRₜ +2.1 min) - <2%
Table 2: Byproduct Distribution Under Varied Conditions
| Condition | Over-Alkylated (%) | Demethylated (%) | Ring-Opened (%) |
|---|---|---|---|
| Standard Amidation | 9.2 | 4.7 | 1.8 |
| Microwave-Assisted | 5.1 | 2.3 | 0.9 |
| Phase-Transfer Catalysis | 6.8 | 3.1 | 1.2 |
Spectroscopic Characterization Benchmarks
¹H NMR Signature Analysis
Key resonances in CDCl₃ (500 MHz):
- δ 8.21 (s, 1H, imidazo H5)
- δ 7.45-7.32 (m, 5H, C6 phenyl)
- δ 6.98 (d, J=8.5 Hz, 1H, dimethoxyphenyl H5)
- δ 6.87 (dd, J=8.5, 2.5 Hz, 1H, dimethoxyphenyl H6)
- δ 6.79 (d, J=2.5 Hz, 1H, dimethoxyphenyl H2)
- δ 3.88 (s, 3H, OCH₃)
- δ 3.85 (s, 3H, OCH₃)
- δ 2.41 (s, 3H, C3-CH₃)
The absence of δ 10.2-10.8 ppm signals confirms complete amidation.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z): 393.46 [M+H]⁺ with characteristic fragments:
- 248.12 (imidazo[2,1-b]thiazole core + CH₃)
- 165.08 (C₆H₅NCO⁺ from carboxamide cleavage)
- 137.05 (C₇H₇O₂⁺ from dimethoxyphenyl)
MS/MS collision energy optimization shows 25 eV maximizes parent ion survival while allowing diagnostic fragmentation.
Scale-Up Considerations and Process Optimization
Continuous Flow Synthesis
Microreactor systems (0.5 mm ID, 10 mL volume) enable kilogram-scale production:
Green Chemistry Metrics
Solvent selection guided by CHEM21 guidelines:
- Replacement of DMF with Cyrene™ (dihydrolevoglucosenone)
- E-factor reduction from 32 to 18
- PMI (Process Mass Intensity) improves from 56 to 41
Table 3: Environmental Impact Comparison
| Metric | Traditional Process | Optimized Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI | 56 | 41 |
| Energy Consumption (kJ/mol) | 4800 | 3200 |
| Wastewater (L/kg) | 120 | 65 |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive domains:
-
Imidazo[2,1-b] thiazole core : Susceptible to electrophilic aromatic substitution (EAS) at electron-rich positions due to sulfur and nitrogen atoms.
-
Carboxamide group (–CONH–) : Participates in hydrolysis (acid/base-mediated), condensation with amines/hydrazines, and nucleophilic acyl substitutions .
-
Methoxy (–OCH₃) and methyl (–CH₃) substituents : Methoxy groups direct EAS reactions to para/meta positions, while methyl groups stabilize adjacent reactive sites .
2.1. Nucleophilic Substitution at the Carboxamide Group
The carboxamide undergoes hydrolysis or amine exchange under acidic/basic conditions:
Example : Hydrolysis with 6M HCl at 100°C yields 3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid.
2.2. Cyclocondensation with Hydrazines
Reaction with hydrazines forms hydrazone derivatives, critical for bioactive analogs:
Conditions : Ethanol, HCl catalyst, reflux (2–4 h) .
Application : Synthesized hydrazones show COX-2 inhibition (IC₅₀: 0.89–2.34 μM) .
2.3. Electrophilic Aromatic Substitution (EAS)
The imidazo[2,1-b]thiazole core undergoes nitration and sulfonation:
| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative | 72 | |
| Sulfonation | ClSO₃H, CH₂Cl₂, 25°C | 5-Sulfo derivative | 68 |
2.4. Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenyl ring:
Example : Suzuki-Miyaura coupling with 4-fluorophenylboronic acid introduces fluorophenyl groups (Yield: 85%) .
Stability Under Acidic/Basic Conditions
-
Acidic (pH < 3) : Carboxamide hydrolyzes to carboxylic acid; methoxy groups demethylate above 100°C.
-
Basic (pH > 10) : Thiazole ring undergoes ring-opening via nucleophilic attack at sulfur .
Spectroscopic Monitoring
-
NMR : Shift changes in δ 7.40–7.48 ppm (thiazole H-5) confirm substitution .
-
HRMS : Molecular ion peaks ([M+H]⁺) validate derivative formations (e.g., m/z 393.46 for parent compound).
This compound’s reactivity enables tailored modifications for drug discovery, particularly in anti-inflammatory and anticancer agents. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves multi-step processes starting with 3,4-dimethoxybenzaldehyde reacting with ethyl 4-bromoacetate to form an intermediate, which is then reacted with thiosemicarbazide. Common solvents include ethanol or methanol, often using catalysts to facilitate the reaction. In industrial settings, these processes are optimized for efficiency and yield.
Chemistry
N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
The compound has been studied for its potential biological activities:
- Anticancer Activity : Research indicates that derivatives of thiazole and imidazole exhibit significant anticancer properties. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines such as lung (A549), breast (MCF7), and colon (HT-29) cancers. The MTT assay has been commonly used to assess cell viability and proliferation inhibition .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. For instance, thiazole derivatives have been reported to interact with bacterial enzymes, leading to inhibition of bacterial growth .
Medicine
This compound is being investigated for its therapeutic effects in drug development:
- COX Enzyme Inhibition : Some studies suggest that this compound may preferentially inhibit the COX-2 isozyme over COX-1, indicating potential anti-inflammatory properties. This selectivity could lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies and Research Findings
Several research studies have documented the biological activities of similar compounds:
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
N-(2,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (PubChem CID: Unspecified):
This positional isomer differs only in the methoxy group placement (2,4- vs. 3,4-dimethoxyphenyl). The 3,4-substitution in the parent compound may enhance interactions with enzymes like cytochrome P450 due to steric and electronic effects, while the 2,4-isomer could exhibit altered solubility or metabolic stability .- 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic Acid (CAS: 951908-85-3): Replacing the carboxamide with a carboxylic acid group reduces hydrogen-bonding capacity, likely diminishing target binding affinity.
Core Heterocycle Modifications
- N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide Derivatives (3a–d) :
Replacing the imidazo[2,1-b]thiazole core with a 1,3,4-thiadiazole ring eliminates the fused imidazole system, reducing aromaticity and planarity. These derivatives exhibit antimicrobial activity (e.g., 50 µg/mL inhibition in bacterial assays), suggesting that the imidazo-thiazole core in the parent compound may offer superior steric compatibility for eukaryotic targets .
Substituent Effects on Pharmacokinetics
N,N-bis(2-methoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (ID: C540-0003):
The addition of two methoxyethyl groups to the carboxamide nitrogen increases polarity (XlogP = ~3.5 estimated) and solubility compared to the parent compound. However, this modification may reduce blood-brain barrier penetration, limiting central nervous system applications .- The parent compound’s 3,4-dimethoxyphenyl group may provide a better balance between solubility and target engagement .
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound belonging to the class of imidazo[2,1-b][1,3]thiazole derivatives. Its unique structure includes a thiazole ring fused with an imidazole ring and various functional groups that contribute to its biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 852133-60-9 |
| Molecular Formula | C21H19N3O3S |
| Molecular Weight | 393.5 g/mol |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiazole and imidazole have shown promising results against various cancer cell lines:
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds can suppress the growth of human cancer cell lines such as lung (A549), breast (MCF7), and colon (HT-29) cancers. The MTT assay has been commonly used to assess cell viability and proliferation inhibition .
Case Study: Antiproliferative Activity
One study highlighted the antiproliferative effects of thiazole derivatives in comparison to standard drugs like doxorubicin. The compounds exhibited IC50 values indicating effective inhibition of cancer cell proliferation:
| Compound Type | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Thiazole Derivative | A549 | 8.107 |
| Doxorubicin | A549 | 0.877 |
This suggests that while some thiazole derivatives may not surpass doxorubicin's efficacy, they still present a viable alternative for further development .
The mechanisms by which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Studies have shown that certain derivatives can activate caspases involved in apoptosis, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Some compounds have been reported to cause G1 phase arrest in the cell cycle, preventing cancer cells from proliferating .
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their potential as COX inhibitors. This is significant as COX enzymes are implicated in inflammatory processes and cancer progression. The structural features of this compound suggest it may possess similar inhibitory properties .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Evidence Level |
|---|---|
| Anticancer | Significant |
| Anti-inflammatory | Potentially effective |
| Cytotoxicity | High against specific lines |
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms aromatic substituents .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 450.12) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
How can conflicting biological activity data across studies be resolved?
Q. Advanced Research Focus
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) to compare IC₅₀ values .
- Structural analogs : Benchmark against compounds like triazolo-thiadiazoles with known activity profiles .
Example : Discrepancies in antimicrobial assays may arise from variations in bacterial strain susceptibility or solvent polarity effects .
What strategies improve yield in cyclization steps?
Q. Advanced Research Focus
- Additive optimization : Iodine (I₂) in DMF promotes sulfur elimination during thiadiazole formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 20 minutes vs. 3 hours) while maintaining >70% yield .
How do substituent modifications affect pharmacological activity?
Q. Advanced Research Focus
- Methoxy group positioning : 3,4-Dimethoxy enhances membrane permeability compared to mono-substituted analogs .
- Thiazole vs. imidazole cores : Thiazole derivatives show higher antimicrobial activity, while imidazo-thiazoles favor kinase inhibition .
What purification methods ensure high compound purity?
Q. Basic Research Focus
- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) .
- Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >98% purity .
How can reaction scalability be achieved without compromising efficiency?
Q. Advanced Research Focus
- Flow chemistry : Continuous reactors reduce batch variability and improve heat management for large-scale synthesis .
- Catalyst recycling : Immobilized TEA on mesoporous silica reduces waste .
What are the challenges in interpreting NMR spectra of this compound?
Q. Basic Research Focus
- Signal overlap : Aromatic protons (6-phenyl group) may require 2D NMR (COSY/HSQC) for resolution .
- Dynamic effects : Rotameric equilibria in the carboxamide group broaden signals at room temperature; use low-temperature NMR (−20°C) .
How can in silico modeling predict biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
